molecular formula C18H17N3 B5769210 N-(2,2-diphenylethyl)-2-pyrimidinamine

N-(2,2-diphenylethyl)-2-pyrimidinamine

Cat. No. B5769210
M. Wt: 275.3 g/mol
InChI Key: QPRFNAPZKAGURD-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-2-pyrimidinamine, also known as DPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DPA is a pyrimidine derivative that has been studied extensively for its unique properties, which make it a promising candidate for use in a variety of applications.

Scientific Research Applications

N-(2,2-diphenylethyl)-2-pyrimidinamine has been studied extensively for its potential applications in various fields, including organic electronics, photovoltaics, and biological imaging. In organic electronics, this compound has been used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its high charge carrier mobility and stability. In photovoltaics, this compound has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its ability to absorb light in the visible region of the spectrum. In biological imaging, this compound has been used as a fluorescent probe for imaging lysosomes in living cells.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-pyrimidinamine is not fully understood, but it is believed to act as a hole-transport material in OLEDs by facilitating the movement of positive charge carriers from the anode to the emitting layer. In DSSCs, this compound acts as a sensitizer by absorbing light and transferring electrons to the TiO2 electrode, which generates a current. In biological imaging, this compound acts as a fluorescent probe by selectively accumulating in lysosomes and emitting fluorescence upon excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, but it has been reported to have low toxicity and biocompatibility. In one study, this compound was found to be non-cytotoxic and non-mutagenic in vitro, making it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,2-diphenylethyl)-2-pyrimidinamine in lab experiments is its high stability and low toxicity, which make it a safe and reliable compound to work with. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-(2,2-diphenylethyl)-2-pyrimidinamine, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in other fields, such as catalysis and drug delivery, and the study of its mechanism of action in more detail. Additionally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential as a biological probe.

Synthesis Methods

The synthesis of N-(2,2-diphenylethyl)-2-pyrimidinamine can be achieved through various methods, including the reaction of 2-bromoacetophenone with 2-aminopyrimidine in the presence of a base. The resulting compound is then reduced using sodium borohydride to produce this compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

properties

IUPAC Name

N-(2,2-diphenylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-3-8-15(9-4-1)17(16-10-5-2-6-11-16)14-21-18-19-12-7-13-20-18/h1-13,17H,14H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRFNAPZKAGURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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